3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
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Overview
Description
3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable tool in molecular biology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method includes the diazotization of an amine precursor followed by azide substitution. The reaction conditions often require low temperatures (0-5°C) and the use of solvents like methylene chloride . The azide group is introduced through a reaction with sodium azide in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining safety, especially given the reactive nature of azides. Continuous flow reactors might be employed to handle the exothermic nature of the reactions and to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in azide-alkyne cycloaddition reactions, forming stable triazole rings.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Major Products
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione largely depends on its reactivity, particularly the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various molecular targets . The pathways involved often include the formation of reactive intermediates that facilitate the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: Another compound featuring an azido group, used in energetic materials.
5-Azido-1-methyl-tetrazole: Known for its high energy content and applications in explosives.
Uniqueness
3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is unique due to its specific structure that combines an azido group with a piperidine-dione backbone. This combination allows for versatile reactivity and applications in various fields, from bioconjugation to materials science .
Properties
Molecular Formula |
C15H16N6O3 |
---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
3-[6-(2-azidoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N6O3/c16-20-18-6-5-17-10-1-2-11-9(7-10)8-21(15(11)24)12-3-4-13(22)19-14(12)23/h1-2,7,12,17H,3-6,8H2,(H,19,22,23) |
InChI Key |
JFCAMIPAZXIPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCN=[N+]=[N-] |
Origin of Product |
United States |
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